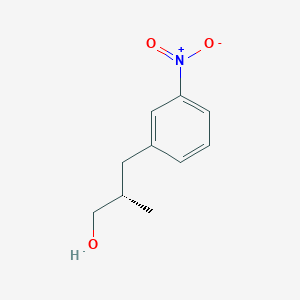![molecular formula C12H10F2O2 B2886654 3-(3,4-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287310-45-4](/img/structure/B2886654.png)
3-(3,4-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Difluorophenyl)bicyclo[111]pentane-1-carboxylic acid is a fluorinated organic compound characterized by its unique bicyclic structure and difluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves multiple steps, starting with the construction of the bicyclic core followed by the introduction of the difluorophenyl group. One common approach is the use of a Diels-Alder reaction to form the bicyclic structure, followed by subsequent functional group modifications to introduce the carboxylic acid and difluorophenyl moieties.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Advanced techniques such as flow chemistry and continuous processing can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 3-(3,4-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the carboxylic acid group to its corresponding derivatives, such as esters or amides.
Reduction: Reduction of the carboxylic acid group to alcohols or aldehydes.
Substitution: Replacement of the difluorophenyl group with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or halides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed:
Oxidation: Esters, amides, and carboxylic acid derivatives.
Reduction: Alcohols, aldehydes, and other reduced forms of the carboxylic acid.
Substitution: Various substituted derivatives of the difluorophenyl group.
Aplicaciones Científicas De Investigación
3-(3,4-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the development of new chemical entities.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug discovery and development, particularly in the treatment of diseases involving the central nervous system.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism by which 3-(3,4-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
3-(3,4-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to its bicyclic structure and difluorophenyl group. Similar compounds include:
3-(3,4-Difluorophenyl)propionic acid: A simpler molecule lacking the bicyclic core.
3,4-Difluorophenylboronic acid: Contains a boronic acid group instead of a carboxylic acid.
3,4-Difluorophenyl isocyanate: Features an isocyanate group rather than a carboxylic acid.
These compounds differ in their chemical properties and potential applications, highlighting the uniqueness of this compound.
Propiedades
IUPAC Name |
3-(3,4-difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2O2/c13-8-2-1-7(3-9(8)14)11-4-12(5-11,6-11)10(15)16/h1-3H,4-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXFJAXTYXKYAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole](/img/structure/B2886575.png)
![[(1-Cyanocycloheptyl)carbamoyl]methyl 4-(1,3-oxazol-5-yl)benzoate](/img/structure/B2886577.png)
![1-{[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2886579.png)
![4-[5-(Butan-2-yl)-1,3-benzoxazol-2-yl]aniline](/img/structure/B2886580.png)
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2886581.png)


![1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one](/img/structure/B2886588.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2886591.png)
![6-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2886592.png)


